

Application Notes and Protocols for Studying Ampelopsin G Effects in Animal Models

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Compound of Interest

Compound Name: Ampelopsin G

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the therapeutic effects of **Ampelopsin G** (also known as Dihydromyricetin). The protocols detailed below are based on established in vivo studies and are intended to guide researchers in investigating the efficacy of **Ampelopsin G** in preclinical settings for various pathological conditions, including cancer, metabolic disorders, and inflammation.

Introduction to Ampelopsin G

Ampelopsin G is a natural flavonoid compound found in plants such as *Ampelopsis grossedentata* (vine tea).^{[1][2]} It has garnered significant attention in biomedical research due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects.^{[2][3]} Animal models are crucial for elucidating the mechanisms of action and evaluating the therapeutic potential of **Ampelopsin G** before consideration for human clinical trials.

Animal Models for Ampelopsin G Research

Several animal models have been employed to investigate the in vivo effects of **Ampelopsin G**. The choice of model depends on the specific disease or biological process being studied.

Cancer Models

Xenograft models are commonly used to assess the anti-tumor effects of **Ampelopsin G**. In these models, human cancer cells are implanted into immunodeficient mice.

- **Breast Cancer Xenograft Model:** MDA-MB-231 human breast cancer cells are implanted subcutaneously into the right axilla of female immunodeficient BALB/c nude mice.[4]
- **Bladder Carcinoma Orthotopic Xenograft Model:** Human bladder carcinoma cells are implanted into the bladder of nude mice to mimic the natural tumor environment.[5]
- **Chemically-Induced Carcinogenesis Model:** 1-methyl-1-nitrosourea (MNU) is used to induce mammary carcinogenesis in rats, providing a model to study the chemopreventive effects of **Ampelopsin G**. [4]

Metabolic Disorder Models

Animal models that mimic human metabolic diseases are valuable for studying the effects of **Ampelopsin G** on conditions like obesity and non-alcoholic fatty liver disease (NAFLD).

- **High-Fat Diet (HFD)-Induced Obesity and NAFLD Model:** Mice fed a high-fat diet develop obesity, dyslipidemia, and fatty liver, serving as a relevant model to test the anti-obesity and hepatoprotective effects of **Ampelopsin G**. [6][7]
- **Alcohol-Induced Fatty Liver Disease (ALD) Model:** Chronic alcohol administration to mice induces liver steatosis and injury, allowing for the investigation of **Ampelopsin G**'s protective effects against alcohol-related liver damage. [6][7]
- **Olive Oil-Loaded Mouse Model:** This acute model is used to evaluate the effect of **Ampelopsin G** on lipid absorption by measuring serum triglyceride levels after an oral gavage of olive oil. [7]

Inflammation and Neuroinflammation Models

- **Lipopolysaccharide (LPS)-Induced Inflammation Model:** LPS, a component of the outer membrane of Gram-negative bacteria, is used to induce a systemic inflammatory response in mice. This model is suitable for evaluating the anti-inflammatory properties of **Ampelopsin G**. [8]

- D-galactose (D-gal)-Induced Brain Aging Model: Chronic administration of D-galactose in rats induces oxidative stress and cognitive impairment, mimicking aspects of brain aging and neurodegenerative diseases.[\[2\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on **Ampelopsin G**.

Table 1: Anti-Cancer Effects of **Ampelopsin G**

Animal Model	Cancer Type	Ampelopsin G Dosage	Administration Route	Treatment Duration	Key Findings	Reference
Athymic nude mice with MDA-MB-231 xenografts	Breast Cancer	100 mg/kg/day	Oral gavage	28 days	Significant suppression of tumor growth.	[4]
Rats with MNU-induced mammary tumors	Breast Cancer	100 mg/kg/day	Oral gavage	Not specified	Effectively suppressed mammary carcinogenesis.	[4]

Table 2: Effects of **Ampelopsin G** on Metabolic Disorders

Animal Model	Condition	Ampelopsin G Dosage	Administration Route	Treatment Duration	Key Findings	Reference
High-Fat Diet-fed mice	Obesity, NAFLD	250 and 500 mg/kg	Not specified	Not specified	Significantly suppressed increases in body weight, liver weight, and fat volumes.	[6]
Alcohol-induced fatty liver mouse model	ALD	Not specified	Not specified	Not specified	Reduced serum levels of ethanol, GOT, and GPT, and liver TG.	[6]
Olive oil-loaded mice	Lipid Absorption	Not specified	Not specified	Acute	Effectively suppressed lipid absorption.	[7]

Table 3: Anti-Inflammatory and Neuroprotective Effects of **Ampelopsin G**

Animal Model	Condition	Ampelopsin G Dosage	Administration Route	Treatment Duration	Key Findings	Reference
LPS-treated mice	Systemic Inflammation	Not specified	Not specified	Not specified	Suppressed levels of pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) and increased the anti-inflammatory cytokine IL-10.	[8]
D-gal-induced aging rats	Brain Aging	Not specified	Not specified	Not specified	Suppressed the expression of miR-34a, inhibited apoptosis, and rescued impaired autophagy in hippocampal neurons.	[2]

Experimental Protocols

Protocol for Breast Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor activity of **Ampelopsin G** on human breast cancer cell growth.

Materials:

- Female immunodeficient BALB/c nude mice (4-6 weeks old)
- MDA-MB-231 human breast cancer cells
- **Ampelopsin G** (suspended in normal saline)
- Vehicle control (normal saline)
- Matrigel
- Calipers
- Standard animal housing and care facilities

Procedure:

- Culture MDA-MB-231 cells to the logarithmic growth phase.
- Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a density of 2×10^6 cells/ml.
- Subcutaneously inject 0.1 ml of the cell suspension into the right axilla of each mouse.
- Randomize the mice into two groups (n=6 per group): Vehicle control and **Ampelopsin G** treatment.
- 72 hours after implantation, begin oral gavage administration of either vehicle or **Ampelopsin G** (100 mg/kg/day).[4]
- Measure tumor dimensions with calipers every 4 days.
- Calculate tumor volume using the formula: $V_t = (L \times W^2)/2$, where L is the length and W is the width of the tumor.[4]

- Continue treatment for 28 days.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Protocol for High-Fat Diet-Induced Obesity Model

Objective: To assess the effect of **Ampelopsin G** on weight gain and fat accumulation in a diet-induced obesity model.

Materials:

- Male C57BL/6 mice
- Standard chow diet
- High-fat diet (HFD)
- **Ampelopsin G**
- Vehicle control
- Metabolic cages (optional)
- Standard animal housing and care facilities

Procedure:

- Acclimate mice to the facility for at least one week with free access to standard chow and water.
- Divide mice into groups: Control (standard chow), HFD (high-fat diet + vehicle), and HFD + **Ampelopsin G** (high-fat diet + **Ampelopsin G** at 250 and 500 mg/kg).
- Provide the respective diets to the mice for a period of several weeks (e.g., 8-12 weeks) to induce obesity.
- Administer **Ampelopsin G** or vehicle daily via a suitable route (e.g., oral gavage).

- Monitor body weight and food intake regularly (e.g., weekly).
- At the end of the treatment period, euthanize the mice.
- Collect blood samples for analysis of serum lipids and other metabolic parameters.
- Dissect and weigh the liver, epididymal fat, and perirenal fat.[6]
- Tissues can be processed for histology (e.g., H&E staining of the liver) and molecular analysis.

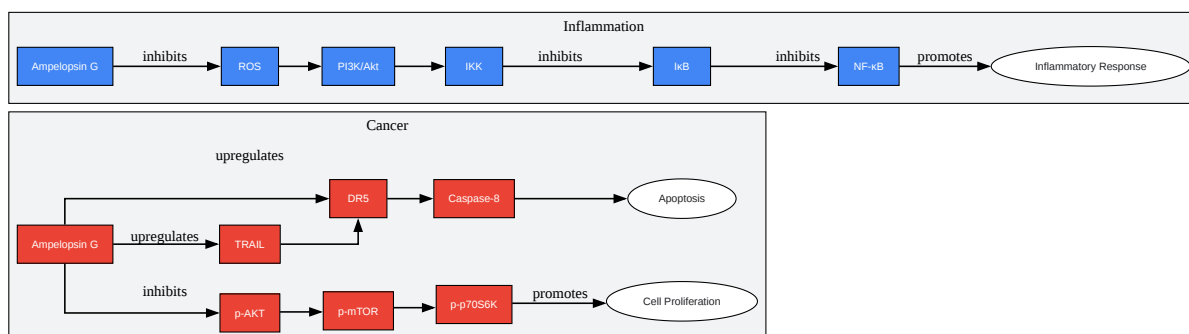
Signaling Pathways Modulated by Ampelopsin G

Ampelopsin G has been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation.

- mTOR Signaling Pathway: **Ampelopsin G** can suppress the AKT-mTOR pathway, which is often hyperactivated in cancer.[9] This leads to reduced phosphorylation of downstream targets like p70S6K, ultimately inhibiting cancer cell proliferation.[9]
- NF-κB Signaling Pathway: In inflammatory conditions, **Ampelopsin G** can inhibit the activation of NF-κB by suppressing the phosphorylation of IKK and IκB.[10] This leads to a reduction in the production of pro-inflammatory mediators.
- JAK/STAT Signaling Pathway: **Ampelopsin G** has been reported to modulate the JAK/STAT signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.[11][12]
- TRAIL/TRAIL-R Pathway: **Ampelopsin G** can enhance apoptosis in cancer cells by upregulating the expression of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) and its death receptor DR5.[9]

Mandatory Visualizations

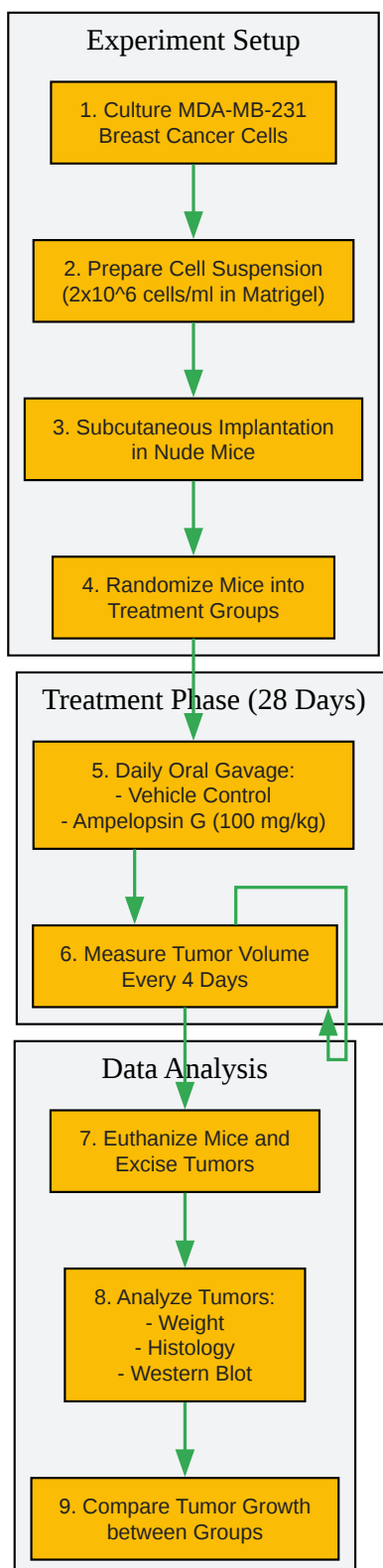
Signaling Pathways



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Caption: **Ampelopsin G**'s modulation of cancer and inflammation signaling pathways.

Experimental Workflow



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Caption: Workflow for a breast cancer xenograft study with **Ampelopsin G**.

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References

- 1. Ampelopsin inhibits H₂O₂-induced apoptosis by ERK and Akt signaling pathways and up-regulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 6. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models [mdpi.com]
- 8. Suppression of Inflammatory Responses by Dihydromyricetin, a Flavonoid from Ampelopsis grossedentata, via Inhibiting the Activation of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]
- 10. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
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